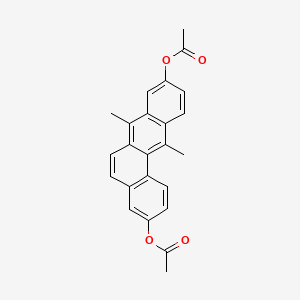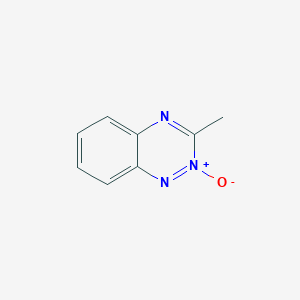![molecular formula C18H16N2OS2 B14424774 2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide CAS No. 83261-76-1](/img/structure/B14424774.png)
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide is an organic compound with the molecular formula C19H17NOS2 It is characterized by the presence of cyano, amide, and thioether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide typically involves the reaction of cyanoacetamide with benzyl mercaptan under basic conditions. The reaction proceeds through the formation of a thioether intermediate, which is then converted to the final product by the addition of a cyano group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the thioether groups can participate in nucleophilic reactions. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenoic acid, methyl ester: Similar structure but with a carboxylic acid ester group instead of an amide.
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenoic acid, ethyl ester: Similar structure but with an ethyl ester group instead of an amide.
Uniqueness
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide is unique due to its amide functional group, which imparts different reactivity and potential biological activity compared to its ester analogs. The presence of both cyano and thioether groups also provides a versatile platform for further chemical modifications and applications.
Propriétés
Numéro CAS |
83261-76-1 |
|---|---|
Formule moléculaire |
C18H16N2OS2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
3,3-bis(benzylsulfanyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C18H16N2OS2/c19-11-16(17(20)21)18(22-12-14-7-3-1-4-8-14)23-13-15-9-5-2-6-10-15/h1-10H,12-13H2,(H2,20,21) |
Clé InChI |
BMTYJHLJQWHJKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(=C(C#N)C(=O)N)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


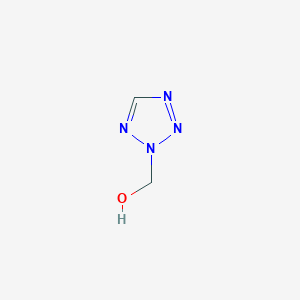
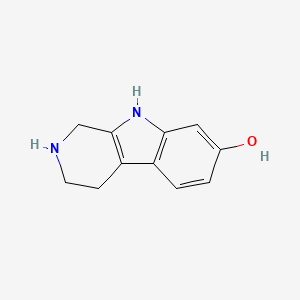
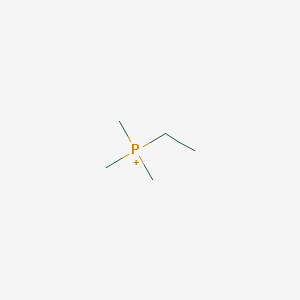
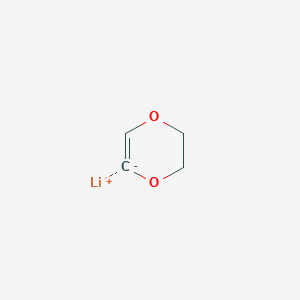
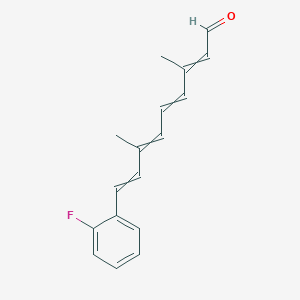
![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)
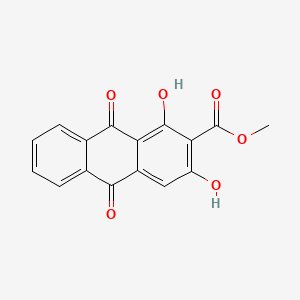
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)
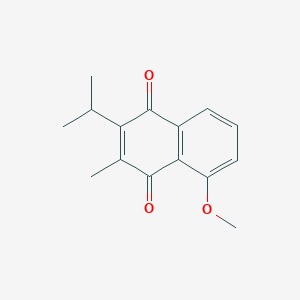
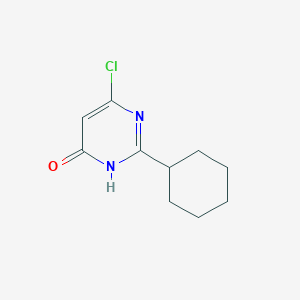
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
